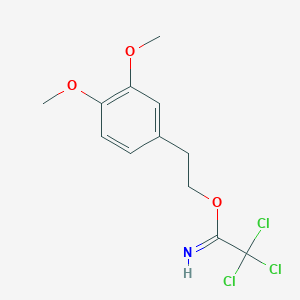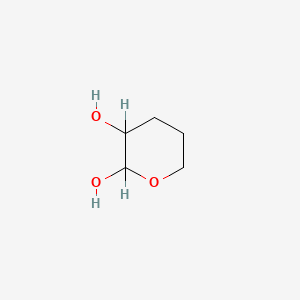
Tert-butyl 2-methyl-5-nitrobenzoate
Vue d'ensemble
Description
Tert-butyl 2-methyl-5-nitrobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by a tert-butyl ester group attached to a methyl-nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-nitrobenzoate typically involves the esterification of 2-methyl-5-nitrobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Tert-butyl 2-methyl-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups. Typical reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Hydrolysis: The ester group can be hydrolyzed to yield 2-methyl-5-nitrobenzoic acid and tert-butyl alcohol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 2-methyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the substituent introduced.
Hydrolysis: 2-methyl-5-nitrobenzoic acid and tert-butyl alcohol.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The nitro group can be modified to introduce bioactive functionalities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of tert-butyl 2-methyl-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-methyl-2-nitrobenzoate: Similar structure with the nitro group in a different position.
Tert-butyl 3-methyl-5-nitrobenzoate: Similar structure with the methyl group in a different position.
Methyl 2-methyl-5-nitrobenzoate: Similar structure with a methyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 2-methyl-5-nitrobenzoate is unique due to the specific positioning of the tert-butyl ester, methyl, and nitro groups on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its similar compounds.
Propriétés
IUPAC Name |
tert-butyl 2-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-5-6-9(13(15)16)7-10(8)11(14)17-12(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXFFXRATFGCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697554 | |
| Record name | tert-Butyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873005-25-5 | |
| Record name | tert-Butyl 2-methyl-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]-1,2,4,5,6,7-hexahydro-3H-indazol-3-one](/img/structure/B3057949.png)
![2-Methyl-6-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B3057951.png)












